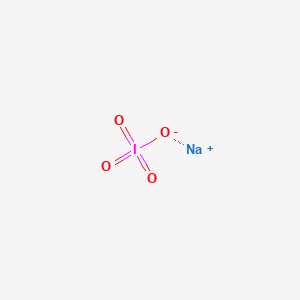
Sodium periodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium periodate is an inorganic salt composed of a sodium cation and the periodate anion. It can be regarded as the sodium salt of periodic acid. This compound exists in two forms: sodium metaperiodate (NaIO₄) and sodium orthoperiodate (Na₂H₃IO₆ or Na₅IO₆). Both forms are known for their strong oxidizing properties .
Synthetic Routes and Reaction Conditions:
Classical Method: this compound can be produced in the form of sodium hydrogen periodate (Na₃H₂IO₆).
Modern Industrial Production: The industrial-scale production of this compound involves the electrochemical oxidation of iodates on a lead dioxide (PbO₂) anode.
Types of Reactions:
Oxidation: this compound is primarily used as an oxidizing agent.
Common Reagents and Conditions: this compound is often used in aqueous solutions, sometimes with an organic co-solvent for substrates insoluble in water.
Major Products: The oxidative cleavage of vicinal diols by this compound typically yields aldehydes and ketones.
Wissenschaftliche Forschungsanwendungen
Sodium periodate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Sodium periodate (NaIO4) is a strong oxidizing agent that primarily targets 1,2-diols (vicinal diols) . These are organic compounds that have two hydroxyl groups on adjacent carbon atoms. This compound’s interaction with these diols leads to significant changes in their molecular structure .
Mode of Action
The mode of action of this compound involves the oxidative cleavage of 1,2-diols . This process begins with a nucleophilic addition of the hydroxyl groups to the iodine, forming a cyclic iodate ether . After several proton transfer steps, this cyclic structure is cleaved into two carbonyl groups . The end products of this reaction are aldehydes or ketones, depending on the structure of the original alcohol .
Biochemical Pathways
This compound’s oxidative cleavage of 1,2-diols can significantly impact various biochemical pathways. The creation of aldehydes and ketones from diols can alter the structure and function of biomolecules, leading to changes in biochemical processes . For instance, this compound can be used to open saccharide rings between vicinal diols, leaving two aldehyde groups . This process is often used in labeling saccharides with fluorescent molecules or other tags such as biotin .
Result of Action
The primary result of this compound’s action is the formation of aldehydes and ketones from 1,2-diols . This oxidative cleavage can lead to significant changes in the structure and function of biomolecules. For example, the opening of saccharide rings can be used to label saccharides with various tags, aiding in their detection and analysis .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the oxidation of this compound takes place in a water medium, but an organic co-solvent is used for organic substrates that are insoluble in water . Therefore, the solvent environment plays a crucial role in the efficacy and stability of this compound’s action .
Safety and Hazards
Zukünftige Richtungen
The demand for sodium periodate is driven by its essential role in diverse scientific and industrial processes requiring selective oxidation. Its application in the synthesis of pharmaceutical intermediates, particularly in the production of antimalarial drugs, has augmented its significance . The future of the this compound market appears promising, with significant growth expected in the forecasted period .
Biochemische Analyse
Biochemical Properties
Sodium periodate is a strong oxidizing agent mainly used for the oxidative cleavage of 1,2-diols (vicinal diols) forming aldehydes and ketones . This process is often used in labeling saccharides with fluorescent molecules or other tags . The reaction starts with a nucleophilic addition of the OH groups to the iodine forming a cyclic iodate ether which eventually, after proton transfer steps, is cleaved into two carbonyl groups .
Cellular Effects
This compound can be used in solution to open saccharide rings between vicinal diols leaving two aldehyde groups . This process is often used in labeling saccharides with fluorescent molecules or other tags such as biotin . This indicates that this compound can influence cell function by modifying the structure of saccharides, which are crucial components of many cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves the oxidative cleavage of 1,2-diols (vicinal diols) forming aldehydes and ketones . The reaction starts with a nucleophilic addition of the OH groups to the iodine forming a cyclic iodate ether which eventually, after proton transfer steps, is cleaved into two carbonyl groups .
Temporal Effects in Laboratory Settings
At a higher temperature, the maximum degree of oxidation obtained was 44.5% at a periodate concentration of 0.5 mol/L . The effect of temperature is more pronounced than the effect of periodate concentration .
Metabolic Pathways
This compound is involved in the oxidative cleavage of 1,2-diols, a process that forms aldehydes and ketones . This suggests that this compound may interact with metabolic pathways involving these compounds.
Vergleich Mit ähnlichen Verbindungen
- Sodium perchlorate
- Sodium perbromate
- Potassium periodate
- Periodic acid
Sodium periodate stands out due to its unique combination of strong oxidizing properties, stability, and ease of handling, making it a valuable reagent in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
7790-28-5 |
|---|---|
Molekularformel |
HINaO4 |
Molekulargewicht |
214.900 g/mol |
IUPAC-Name |
sodium;periodate |
InChI |
InChI=1S/HIO4.Na/c2-1(3,4)5;/h(H,2,3,4,5); |
InChI-Schlüssel |
GOPBSKKOGHDCEH-UHFFFAOYSA-N |
Isomerische SMILES |
[O-]I(=O)(=O)=O.[Na+] |
SMILES |
[O-]I(=O)(=O)=O.[Na+] |
Kanonische SMILES |
OI(=O)(=O)=O.[Na] |
Siedepunkt |
Decomposes approx 300 °C |
Color/Form |
White, tetragonal crystals |
Dichte |
3.865 at 16 °C |
| 7790-28-5 | |
Physikalische Beschreibung |
DryPowde |
Piktogramme |
Oxidizer; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Löslichkeit |
Soluble in cold water, sulfuric, nitric, acetic acids |
Synonyme |
Periodic Acid (HIO4) Sodium Salt (8CI,9CI); Sodium Periodate (NaIO4) ; Monosodium Metaperiodate; Periodic Acid Sodium Salt; Sodium Metaperiodate; Sodium Metaperiodate (NaIO4); |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)

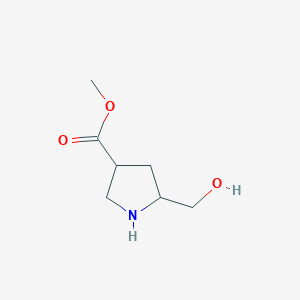
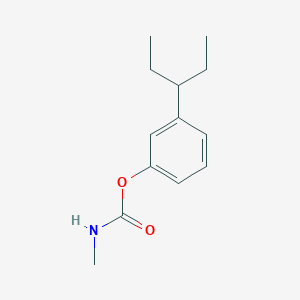
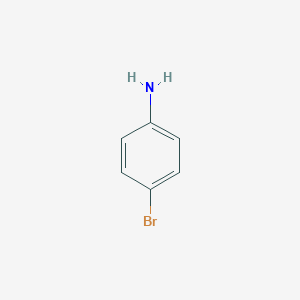

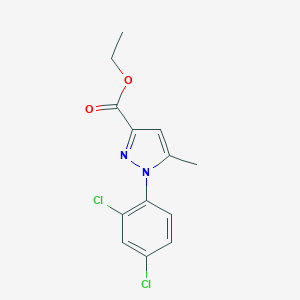
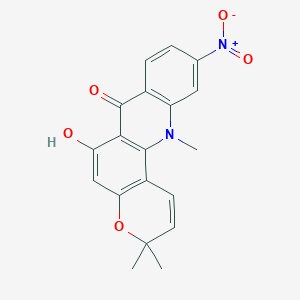
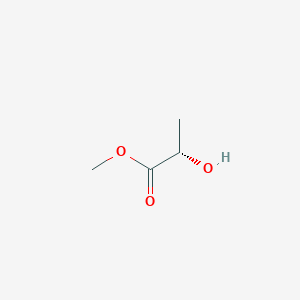
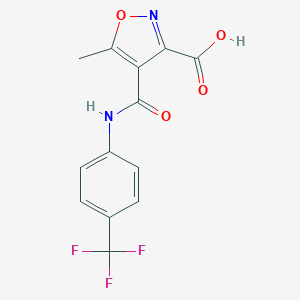


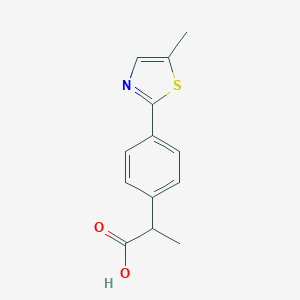
![1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B143387.png)
